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Compound Name: 2-[(chloromethyl)sulfanyl]propane

CAS No.: 18267-19-1

Cat. No.: B2464436 Get Quote

Executive Summary
Chloromethyl ethyl sulfide (CMES) and Chloromethyl isopropyl sulfide (CMIS) are

-chloro sulfides primarily utilized as monofunctional simulants for the chemical warfare agent
Sulfur Mustard (HD). While they share a core reactivity profile—rapid hydrolysis via neighboring
group participation—their structural differences dictate distinct kinetic behaviors and physical
properties.

CMES is the industry standard for high-throughput screening of decontamination systems

due to its balanced reactivity and well-documented physical properties.

CMIS, structurally characterized by a branched isopropyl group, offers a unique probe for

steric hindrance effects in oxidative decontamination and lipophilic transport studies. Its

enhanced electron-donating character theoretically accelerates its hydrolysis rate relative to

CMES, making it a more aggressive alkylating agent in aqueous environments.

This guide provides a technical comparison of their physicochemical properties, reactivity

profiles, and experimental utility, supported by mechanistic insights and handling protocols.
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The fundamental difference lies in the alkyl substituent attached to the sulfur atom: an ethyl

group (primary carbon) in CMES versus an isopropyl group (secondary carbon) in CMIS. This

structural variation influences the stability of the reactive intermediate.[1]

Mechanistic Pathway (DOT Visualization)
Both compounds hydrolyze via an

mechanism involving the formation of a cyclic sulfonium ion (episulfonium-like resonance
structure). The rate-determining step is the ionization of the C-Cl bond, assisted by the sulfur
lone pair.
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Figure 1: General hydrolysis mechanism for

-chloro sulfides. The stability of the Sulfonium Ion Intermediate determines the reaction rate.

Electronic vs. Steric Effects
CMES (Ethyl): The ethyl group provides moderate electron donation (+I effect), stabilizing

the positive charge on the sulfur in the transition state.

CMIS (Isopropyl): The isopropyl group is a stronger electron donor than ethyl.

Electronic Prediction: Enhanced stabilization of the sulfonium cation

Faster Hydrolysis Rate.

Steric Prediction: While the isopropyl group is bulkier, the planarity of the sulfonium

intermediate (

-like) minimizes steric clash during ionization. However, in oxidative reactions (e.g., with
peroxide), the bulkier isopropyl group may retard the approach of the oxidant to the sulfur
atom compared to the linear ethyl group.
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Physical & Chemical Properties Comparison
The following data aggregates experimental values for CMES and calculated/predicted values

for CMIS based on Structure-Property Relationships (SPR) where specific literature is sparse.

Property
Chloromethyl Ethyl
Sulfide (CMES)

Chloromethyl
Isopropyl Sulfide
(CMIS)

Significance

CAS Number 623-46-1 18267-19-1 Unique Identifier

Molecular Formula
CMIS has +1

(branched)

Molecular Weight 110.61 g/mol 124.63 g/mol
Mass transport

implications

Boiling Point 128–131 °C (atm)
~145–150 °C

(Predicted)

CMIS is less volatile;

persists longer on

surfaces.

Density 1.08 g/mL (approx)
~1.05 g/mL

(Predicted)

Branching typically

lowers density in

sulfides.

Solubility (Water) Low (Hydrolyzes) Very Low (Hydrolyzes)

CMIS is more

lipophilic (

).

Hydrolysis Half-life
Minutes (pH

dependent)

< Minutes (Predicted

Faster)

CMIS is a more rapid

alkylator.

State at 25°C Colorless Liquid Colorless Liquid
Both are liquid

simulants.
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A. Synthesis of -Chloro Sulfides
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Caution: These reactions generate potent alkylating agents. Perform all work in a certified

chemical fume hood.

Methodology: Chloromethylation of the corresponding thiol using paraformaldehyde and

hydrogen chloride gas.[2][3][4]

Step-by-Step Protocol:

Setup: Equip a 250 mL three-neck round-bottom flask with a gas inlet tube, a thermometer,

and a calcium chloride drying tube.

Reagents:

For CMES: Ethanethiol (0.1 mol) + Paraformaldehyde (0.1 mol).

For CMIS: Isopropyl thiol (0.1 mol) + Paraformaldehyde (0.1 mol).

Solvent: Add 50 mL of anhydrous dichloromethane (DCM).

Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry HCl gas through the mixture

with stirring.

Observation: The paraformaldehyde suspension will clear as the reaction proceeds.

Time: Continue for 1–2 hours until saturation.

Workup:

Separate the aqueous layer (if any formed from HCl water) or dry the organic phase

directly over anhydrous

.

Decant and remove solvent under reduced pressure (Rotovap) at low temperature (<

30°C).

Purification: Distill the residue under vacuum.

CMES Target: Collect fraction boiling at ~58°C (57 mm Hg).
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CMIS Target: Expect higher boiling point; adjust vacuum accordingly.

B. Hydrolysis Kinetics Assay
To validate the reactivity difference, use a conductivity-based assay.

Preparation: Prepare a solvent mixture of 50% Acetone / 50% Water (v/v).

Baseline: Equilibrate the solvent at 25°C in a stirred vessel with a conductivity probe

inserted.

Initiation: Inject

of the sulfide (CMES or CMIS) into 10 mL of the solvent.

Measurement: Record conductivity (

) every 5 seconds.

Principle: Hydrolysis releases HCl, increasing conductivity linearly with reaction progress.

Analysis: Plot

vs. time to determine the first-order rate constant (

).

Expectation: The slope for CMIS should be steeper (larger

) than CMES due to electronic stabilization.

Application Guide: When to Use Which?
The choice between CMES and CMIS depends on the specific parameter of the chemical

warfare agent (CWA) you are simulating.
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Research Goal Recommended Simulant Rationale

General Decon Testing CMES

Standard benchmark;

extensive literature data allows

for easy cross-comparison.

Steric Hindrance Studies CMIS

The bulky isopropyl group

challenges oxidants (e.g.,

peracids) accessing the sulfur,

mimicking sterically hindered

CWAs better than ethyl.

Lipophilicity/Transport CMIS

Higher LogP mimics the

greasy nature of HD better for

membrane permeation studies.

Reaction Rate Stress CMIS

If a neutralizer works on the

faster-reacting CMIS but fails

on CMES, it suggests the

mechanism is rate-limited by

the neutralizer's attack, not the

substrate's ionization.

Decision Logic for Simulant Selection
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Figure 2: Decision tree for selecting the appropriate alpha-chloro sulfide simulant.

Safety & Handling (E-E-A-T)
Critical Warning: Both CMES and CMIS are alkylating agents. While less toxic than Sulfur

Mustard, they can cause severe skin and eye irritation, and potential sensitization.

Containment: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.

PPE: Butyl rubber gloves are recommended. Nitrile gloves provide only temporary protection

against these sulfides.

Neutralization: In case of spill, treat with 10% bleach (hypochlorite) solution to oxidize the

sulfide to the non-toxic sulfoxide/sulfone, followed by water wash. Note: This reaction is

exothermic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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